5-Methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid
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Overview
Description
NF770 is a synthetic organic compound known for its role as a competitive antagonist of P2X2 receptors It is a symmetrical suramin-derived polysulfonated naphthyl derivative
Preparation Methods
The synthesis of NF770 involves the creation of a “large urea” structure with two symmetric phenylenecarbonylimino groups. The naphthalene moiety is attached in position 7,7′, and the specific positions of two sulfonic acid groups (3,3′; 6,6′) and one methoxy group (1,1′) at the naphthalene moiety are crucial for its activity . The compound is typically prepared as a tetrasodium salt .
Chemical Reactions Analysis
NF770 undergoes various chemical reactions, primarily involving its functional groups. The compound’s sulfonic acid groups and methoxy groups play significant roles in its reactivity. Common reactions include:
Oxidation: The methoxy groups can undergo oxidation under specific conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Complex Formation: NF770 can form complexes with metal ions due to its multiple functional groups.
Scientific Research Applications
NF770 has been extensively studied for its applications in scientific research, particularly in the field of pharmacology. Some of its notable applications include:
P2X Receptor Modulation: NF770 is used as a tool compound to study the roles of P2X2 and P2X3 receptors in physiology and pharmacology.
Neuropharmacology: The compound is used to investigate the involvement of P2X receptors in neurotransmission and their potential as drug targets.
Inflammation Research: NF770 has been studied for its effects on inflammatory responses, particularly in the context of P2X receptor-mediated pathways.
Mechanism of Action
NF770 exerts its effects by competitively inhibiting P2X2 receptors. The compound binds to the ATP-binding pocket of the receptor, preventing the activation of the receptor by ATP. This inhibition involves specific interactions with residues such as Gly72, Glu167, and Arg290, which are crucial for ATP binding . The compound’s symmetrical structure and functional groups enhance its binding affinity and selectivity for P2X2 receptors .
Comparison with Similar Compounds
NF770 is unique among suramin derivatives due to its high potency and selectivity for P2X2 receptors. Similar compounds include:
NF778: Another suramin-derived compound with similar structural features but different selectivity profiles.
BzATP: A more potent agonist for P2X receptors but with different receptor subtype selectivity.
A-317491: A compound with a different chemical structure but similar inhibitory effects on P2X receptors.
NF770 stands out due to its specific structural determinants that contribute to its high inhibitory potency and selectivity for P2X2 receptors.
Properties
Molecular Formula |
C53H44N6O19S4 |
---|---|
Molecular Weight |
1197.2 g/mol |
IUPAC Name |
5-methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C53H44N6O19S4/c1-27-11-13-31(51(62)58-43-25-39-33(21-47(43)81(71,72)73)17-37(79(65,66)67)23-45(39)77-3)19-41(27)56-49(60)29-7-5-9-35(15-29)54-53(64)55-36-10-6-8-30(16-36)50(61)57-42-20-32(14-12-28(42)2)52(63)59-44-26-40-34(22-48(44)82(74,75)76)18-38(80(68,69)70)24-46(40)78-4/h5-26H,1-4H3,(H,56,60)(H,57,61)(H,58,62)(H,59,63)(H2,54,55,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |
InChI Key |
OVDXRPYTXUZANY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)OC)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)OC)C |
Origin of Product |
United States |
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